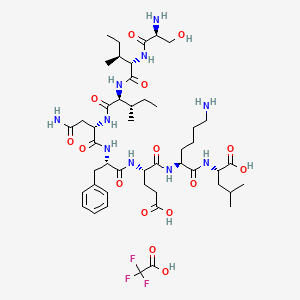
OVA Peptide(257-264) (TFA)
概要
説明
It is a class I (Kb)-restricted peptide epitope of ovalbumin, presented by the class I major histocompatibility complex (MHC) molecule, H-2Kb . This peptide is widely used in immunological research to study T-cell responses and antigen presentation.
準備方法
Synthetic Routes and Reaction Conditions
OVA Peptide(257-264) (TFA) is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin . The peptide sequence for OVA Peptide (257-264) is Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu .
Industrial Production Methods
Industrial production of OVA Peptide(257-264) (TFA) follows similar SPPS techniques but on a larger scale. The process involves automated peptide synthesizers, which allow for high-throughput production. The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity levels .
化学反応の分析
Types of Reactions
OVA Peptide(257-264) (TFA) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
The synthesis of OVA Peptide(257-264) (TFA) involves reagents such as trifluoroacetic acid (TFA) for deprotection and cleavage, and various protected amino acids . The peptide is often dissolved in dimethyl sulfoxide (DMSO) or water for experimental use .
Major Products Formed
The major product formed from the synthesis of OVA Peptide(257-264) (TFA) is the peptide itself, with a molecular weight of 1077.15 g/mol and a formula of C47H75F3N10O15 .
科学的研究の応用
OVA Peptide(257-264) (TFA) has a wide range of applications in scientific research:
Immunology: It is used to study T-cell activation and antigen presentation.
Vaccine Development: The peptide is used as a model antigen in vaccine research to understand immune responses.
Cancer Research: It is employed in studies to investigate tumor immunology and the role of T-cells in cancer.
Autoimmune Diseases: The peptide is used to study autoimmune responses and develop potential therapeutic interventions.
作用機序
OVA Peptide(257-264) (TFA) exerts its effects by being presented on the surface of antigen-presenting cells (APCs) by the class I MHC molecule, H-2Kb. This presentation is recognized by CD8+ T cells, leading to their activation and proliferation . The peptide’s interaction with the T-cell receptor (TCR) on CD8+ T cells triggers a cascade of intracellular signaling pathways, resulting in the cytolytic activity of these T cells .
類似化合物との比較
Similar Compounds
OVA Peptide (323-339): Another peptide derived from ovalbumin, used in similar immunological studies.
SIINFEKL: A shorter peptide sequence within OVA Peptide (257-264), also used in T-cell activation studies.
Uniqueness
OVA Peptide(257-264) (TFA) is unique due to its specific sequence and its ability to induce strong CD8+ T cell responses. Its use in various immunological and cancer research studies highlights its importance in understanding T-cell mediated immune responses .
特性
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74N10O13.C2HF3O2/c1-7-25(5)36(55-44(66)37(26(6)8-2)54-38(60)28(47)23-56)43(65)52-32(22-34(48)57)42(64)51-31(21-27-14-10-9-11-15-27)41(63)50-30(17-18-35(58)59)40(62)49-29(16-12-13-19-46)39(61)53-33(45(67)68)20-24(3)4;3-2(4,5)1(6)7/h9-11,14-15,24-26,28-33,36-37,56H,7-8,12-13,16-23,46-47H2,1-6H3,(H2,48,57)(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,61)(H,54,60)(H,55,66)(H,58,59)(H,67,68);(H,6,7)/t25-,26-,28-,29-,30-,31-,32-,33-,36-,37-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUCWCULSHVYBQ-VPZPQSBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H75F3N10O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1077.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






